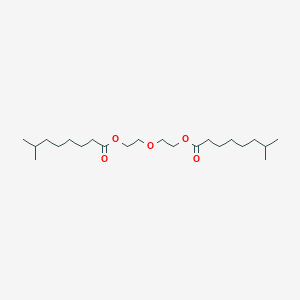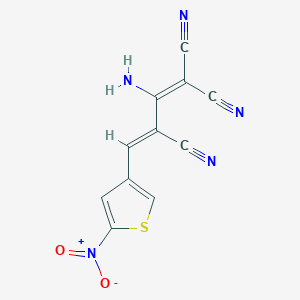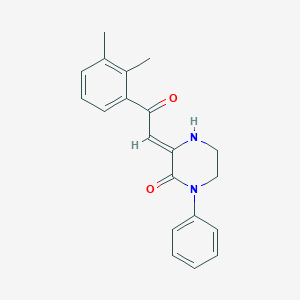
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases and inflammatory disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide is a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathways of several cytokines that are implicated in the pathogenesis of autoimmune diseases and inflammatory disorders. By inhibiting TYK2, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide can block the production of pro-inflammatory cytokines and reduce inflammation.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has been shown to have potent anti-inflammatory activity in preclinical studies. In addition to reducing the production of pro-inflammatory cytokines, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has also been shown to reduce the infiltration of immune cells into inflamed tissues. 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has a good safety profile and has not shown any significant toxic effects in preclinical studies.
Advantages and Limitations for Lab Experiments
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has a good pharmacokinetic profile and can be administered orally. However, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has some limitations for lab experiments. It is a selective inhibitor of TYK2 and may not be effective in all autoimmune diseases and inflammatory disorders. In addition, the mechanism of action of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide is not fully understood, and further research is needed to elucidate its effects on immune cells and cytokine signaling pathways.
Future Directions
For research include the evaluation of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide in additional preclinical models of autoimmune diseases and inflammatory disorders. Further research is also needed to elucidate the mechanism of action of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide and to identify potential biomarkers for patient selection and monitoring. In addition, the development of combination therapies that target multiple cytokine signaling pathways may improve the efficacy of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide in the treatment of autoimmune diseases and inflammatory disorders.
Synthesis Methods
The synthesis of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide involves several steps starting from commercially available starting materials. The first step involves the preparation of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride, which is then reacted with 3-methoxypropylamine to give the desired product. The synthesis of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has been reported in the literature and can be scaled up for commercial production.
Scientific Research Applications
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has been studied extensively in preclinical models of autoimmune diseases and inflammatory disorders. In these studies, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has shown potent anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines. 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has also been shown to reduce disease severity in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
Product Name |
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C12H18BrNO4S |
Molecular Weight |
352.25 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO4S/c1-9-7-11(18-3)12(8-10(9)13)19(15,16)14-5-4-6-17-2/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
PXZXJKUDJWJCFE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCOC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCOC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)
![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)



![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)



![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)



